- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium CatalystJournal of Organic Chemistry, 2020, 85(9), 5815-5824,
Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline structure
Nom du produit:4-Chloro-N-methylaniline
Numéro CAS:932-96-7
Le MF:C7H8ClN
Mégawatts:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
4-Chloro-N-methylaniline Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- Piscine à noyau: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- La clé Inchi: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Sourire: ClC1C=CC(NC)=CC=1
- BRN: 2205846
Propriétés calculées
- Qualité précise: 141.03500
- Masse isotopique unique: 141.034527
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 77
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 2.8
- Surface topologique des pôles: 12
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.169 g/mL at 25 °C(lit.)
- Point d'ébullition: 142°C/40mmHg(lit.)
- Point d'éclair: Température Fahrenheit: 125.6°f
Degrés Celsius: 52 ° C - Indice de réfraction: n20/D 1.584(lit.)
- Le PSA: 12.03000
- Le LogP: 2.45470
- FEMA: 3184
- Sensibilité: Sensible à l'air
- Solubilité: Pas encore déterminé
4-Chloro-N-methylaniline Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Danger
- Description des dangers: H226-H302+H312+H332-H315-H319
- Déclaration d'avertissement: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Numéro de transport des marchandises dangereuses:UN 1993 3/PG 3
- Wgk Allemagne:3
- Code de catégorie de danger: 10-36/37
- Instructions de sécurité: S16-S26-S36/37/39
- RTECS:CX9857900
-
Identification des marchandises dangereuses:
- Durée de la sécurité:6.1
- Conditions de stockage:Zone inflammable
- Catégorie d'emballage:III
- Groupe d'emballage:III
- Niveau de danger:6.1
- Terminologie du risque:R10; R20/21/22; R36/37/38
4-Chloro-N-methylaniline PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A2526712-1G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 1g |
RMB 40.80 | 2025-02-21 | |
abcr | AB132477-1 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 1 g |
€51.60 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23962-1g |
4-Chloro-N-methylaniline, 95% |
932-96-7 | 95% | 1g |
¥360.00 | 2023-06-01 | |
TRC | C349805-100mg |
4-Chloro-N-methylaniline |
932-96-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Apollo Scientific | OR924273-100g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 100g |
£218.00 | 2025-02-20 | |
Cooke Chemical | A2526712-25G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
RMB 500.80 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 100g |
¥1927.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
¥568.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 1g |
¥59 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-5g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 5g |
¥171 | 2024-05-20 |
4-Chloro-N-methylaniline Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C
Référence
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flowTetrahedron, 2018, 74(25), 3124-3128,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- La-Catalyzed Decarbonylation of Formamides and Its ApplicationsOrganic Letters, 2023, 25(1), 163-168,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C
Référence
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir CatalystsACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C
Référence
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat WaterAdvanced Synthesis & Catalysis, 2015, 357(4), 714-718,
Synthetic Routes 6
Conditions de réaction
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux
Référence
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of aminesJournal of the Indian Chemical Society, 2009, 86(8), 841-848,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Référence
- Highly efficient N-monomethylation of primary aryl aminesChinese Journal of Chemistry, 2009, 27(7), 1339-1344,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min
Référence
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3Tetrahedron Letters, 2007, 48(26), 4585-4588,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C
Référence
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonateJournal of Catalysis, 2021, 396, 281-290,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C
Référence
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free ConditionsInorganic Chemistry, 2020, 59(3), 1835-1847,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Référence
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and IsocyanatesOrganic Letters, 2016, 18(23), 6140-6143,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Référence
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by MethanolChemCatChem, 2022, 14(11),,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C
Référence
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of IridiumSynthesis, 2018, 50(23), 4617-4626,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C
Référence
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating AgentChemSusChem, 2017, 10(11), 2370-2374,
Synthetic Routes 15
Conditions de réaction
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Référence
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediatesTetrahedron, 2010, 66(35), 7142-7148,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water
Référence
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalystOrganic Chemistry: An Indian Journal, 2010, 6(1), 52-55,
Synthetic Routes 17
Conditions de réaction
1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C
Référence
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium NanocatalystAsian Journal of Organic Chemistry, 2019, 8(4), 487-491,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt
Référence
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligandOrganic Letters, 2017, 19(21), 5790-5793,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C
Référence
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 sourceChemical Communications (Cambridge, 2017, 53(6), 1080-1083,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
Référence
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compoundsNature Communications, 2023, 14(1),,
Synthetic Routes 21
Conditions de réaction
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide
Référence
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangementJournal of the Chemical Society, 1990, (3), 767-71,
Synthetic Routes 22
Conditions de réaction
1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 unitsOrganic & Biomolecular Chemistry, 2020, 18(26), 4922-4926,
Synthetic Routes 23
Conditions de réaction
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Référence
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalystSurfaces and Interfaces, 2023, 37,,
Synthetic Routes 24
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C
Référence
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]Journal of Organic Chemistry, 2021, 86(3), 2621-2631,
Synthetic Routes 25
Conditions de réaction
1.1 Reagents: Ethylene carbonate Solvents: Methanol ; 28 h, 180 °C; 180 °C → rt
Référence
- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasitesGreen Chemistry, 2008, 10(10), 1068-1077,
Synthetic Routes 26
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C
Référence
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complexChemical Science, 2017, 8(5), 3576-3585,
Synthetic Routes 27
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K
Référence
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC LigandOrganometallics, 2022, 41(11), 1364-1380,
Synthetic Routes 28
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C
Référence
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcoholsPolyhedron, 2021, 205,,
Synthetic Routes 29
Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C
Référence
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanolRSC Advances, 2012, 2(23), 8645-8652,
Synthetic Routes 30
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K
Référence
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalystCatalysis Communications, 2013, 41, 115-118,
Synthetic Routes 31
Conditions de réaction
1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
Référence
- Synthesis of N-methylated amines from acyl azides using methanolOrganic & Biomolecular Chemistry, 2020, 18(30), 5891-5896,
Synthetic Routes 32
Conditions de réaction
1.1 3 h, 120 °C
Référence
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmmRussian Journal of Organic Chemistry, 2019, 55(8), 1085-1087,
Synthetic Routes 33
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C
Référence
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using MethanolChemCatChem, 2021, 13(7), 1722-1729,
Synthetic Routes 34
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- CO2-tuned highly selective reduction of formamides to the corresponding methylaminesGreen Chemistry, 2021, 23(19), 7534-7538,
Synthetic Routes 35
Synthetic Routes 36
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C
Référence
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side ChainSynthesis, 2019, 51(12), 2542-2547,
Synthetic Routes 37
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Référence
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexesDalton Transactions, 2019, 48(15), 5072-5082,
Synthetic Routes 38
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C
Référence
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic EffectsOrganometallics, 2020, 39(19), 3514-3523,
Synthetic Routes 39
Conditions de réaction
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C
Référence
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using MethanolACS Catalysis, 2015, 5(7), 4082-4088,
Synthetic Routes 40
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
Référence
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-AminobenzoatesJournal of Organic Chemistry, 2015, 80(2), 1258-1263,
4-Chloro-N-methylaniline Raw materials
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
- Methyl methanesulfonate
- 4-Chlorobromobenzene
- 4'-Chloro-N-methylformanilide
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline Littérature connexe
-
Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160
-
2. Substituted 3-anilinoindoles and anilinoacetanilides from the reaction of glyoxal with N-alkylanilines: crystal structure of 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindolePaolo Ferruti,Angelino Ferè,Alberto Bettelli,Marcello Zocchi,Giuseppe Tieghi,Alberto Albinati J. Chem. Soc. Perkin Trans. 1 1972 2001
-
3. Adducts from quinones and diazoalkanes. Part VII. The function of quinone methides in the side-chain amination of alkylquinones and in dimerisations giving ethylenediquinonesF. M. Dean,L. E. Houghton,R. B. Morton J. Chem. Soc. C 1968 2065
-
A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149
-
5. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645
Classification associée
- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides
- Solvants et chimiques organiques Composés organiques Composés organiques azotés Composés organiques azotés Amines arylalifatiques
- Solvants et chimiques organiques Composés organiques Composés organiques azotés Composés organiques azotés Amines Amines arylalifatiques
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